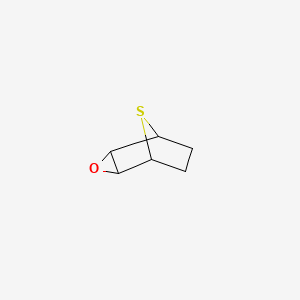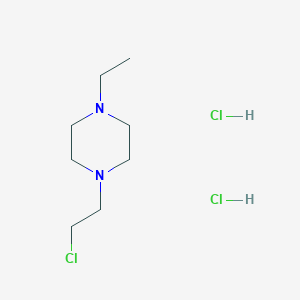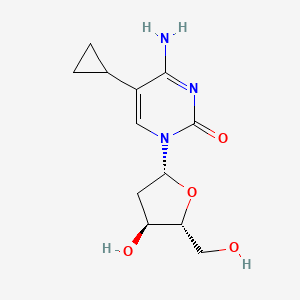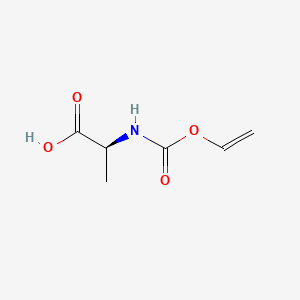
N-Vinyloxycarbonyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Vinyloxycarbonyl-L-alanine is a derivative of the amino acid L-alanine It is characterized by the presence of a vinyloxycarbonyl group attached to the nitrogen atom of the alanine molecule
准备方法
Synthetic Routes and Reaction Conditions: N-Vinyloxycarbonyl-L-alanine can be synthesized through the reaction of L-alanine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and in-line monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the vinyloxycarbonyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often occur in the presence of a base and an organic solvent.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the reduced form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Vinyloxycarbonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a protecting group for the amino group in peptide synthesis.
Biology: Investigated for its potential role in modifying proteins and peptides to study their functions and interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Vinyloxycarbonyl-L-alanine involves its ability to act as a protecting group for the amino group in peptides. By temporarily blocking the amino group, it prevents unwanted side reactions during peptide synthesis. The vinyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other molecules.
Molecular Targets and Pathways: this compound primarily targets the amino groups in peptides and proteins. It interacts with these groups through covalent bonding, forming stable intermediates that can be manipulated during synthetic processes.
相似化合物的比较
N-Carbobenzyloxy-L-alanine: Another protecting group used in peptide synthesis, but it requires harsher conditions for removal.
N-Tert-butoxycarbonyl-L-alanine: Commonly used in peptide synthesis, but it is less stable under acidic conditions compared to N-Vinyloxycarbonyl-L-alanine.
N-Fluorenylmethoxycarbonyl-L-alanine: Widely used in solid-phase peptide synthesis, but it is more expensive and requires specific reagents for removal.
Uniqueness: this compound is unique due to its mild deprotection conditions and stability under various reaction conditions. This makes it a versatile and valuable compound in synthetic chemistry, particularly in the field of peptide synthesis.
属性
CAS 编号 |
44980-51-0 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(10)7-4(2)5(8)9/h3-4H,1H2,2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI 键 |
TZJSRVJKJPOOQV-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)OC=C |
规范 SMILES |
CC(C(=O)O)NC(=O)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


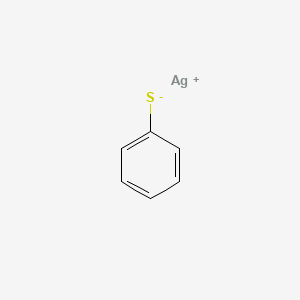

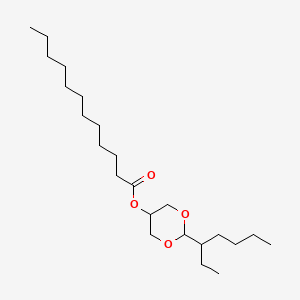
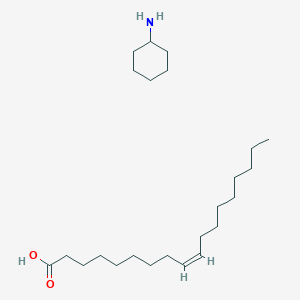
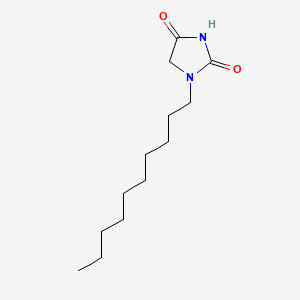

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
